Methyl 3-ethoxy-4-methoxybenzoate
Overview
Description
Methyl 3-ethoxy-4-methoxybenzoate is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a derivative of benzoic acid and is characterized by the presence of ethoxy and methoxy groups attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-ethoxy-4-methoxybenzoate can be synthesized through several methods. One common synthetic route involves the reaction of bromoethane with methyl 3-hydroxy-4-methoxybenzoate . The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The mixture is heated to around 65°C for 24 hours, followed by extraction with ethyl acetate to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethoxy-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Chemical Applications
Intermediate in Organic Synthesis
Methyl 3-ethoxy-4-methoxybenzoate serves as an important intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications, making it a valuable building block in synthetic chemistry. For instance, it can be utilized to synthesize pharmaceuticals and agrochemicals by undergoing reactions such as oxidation, reduction, and substitution .
Reactivity and Transformations
The compound can participate in several types of reactions:
- Oxidation: It can be oxidized to yield corresponding carboxylic acids.
- Reduction: The ester group can be reduced to form alcohols.
- Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under specific conditions .
Biological Applications
Potential Biological Activities
Research has indicated that this compound may exhibit various biological activities. Studies have explored its interactions with biomolecules, suggesting potential effects on enzymatic pathways and cellular processes. This compound's structure, particularly the presence of ethoxy and methoxy groups, may influence its reactivity and binding affinity to biological targets .
Drug Development
this compound is being investigated for its therapeutic properties. It has been identified as a precursor for the synthesis of gefitinib, a drug used in cancer treatment. This highlights its significance in medicinal chemistry and the development of novel therapeutic agents .
Industrial Applications
Fragrance and Flavor Production
In the industrial sector, this compound is utilized in the production of fragrances and flavors. Its aromatic properties make it suitable for use in cosmetic formulations and food products, contributing to their sensory attributes .
Specialty Chemicals
The compound is also employed in the manufacture of specialty chemicals, which are used in various applications ranging from agriculture to materials science. Its versatility allows for tailored modifications that meet specific industrial needs .
Case Study 1: Synthesis of Gefitinib
A significant application of this compound is its role as an intermediate in the synthesis of gefitinib. Research has documented the synthetic pathway involving this compound, demonstrating its utility in creating effective cancer treatments.
In a study assessing the biological activity of this compound, researchers investigated its interaction with specific enzymes involved in metabolic pathways. The findings suggested potential inhibitory effects that warrant further exploration for therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 3-ethoxy-4-methoxybenzoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of metabolites with distinct biological activities. The presence of ethoxy and methoxy groups can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-ethoxy-3-methoxybenzoate: Similar structure but with different positions of ethoxy and methoxy groups.
Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate: Contains additional methoxy and oxoethoxy groups.
2-Ethoxy-4-(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl-phenyl-4-methoxybenzoate: A more complex derivative with additional functional groups.
Uniqueness
Methyl 3-ethoxy-4-methoxybenzoate is unique due to its specific arrangement of ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and industrial uses.
Biological Activity
Methyl 3-ethoxy-4-methoxybenzoate is an aromatic ester that has garnered attention for its diverse biological activities. This compound is characterized by the presence of both ethoxy and methoxy functional groups attached to a benzoate structure, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry, organic synthesis, and agriculture.
- Molecular Formula : C11H14O4
- Molecular Weight : Approximately 210.23 g/mol
- Functional Groups : Ethoxy group (-OCH2CH3) and methoxy group (-OCH3)
The structural features of this compound allow it to engage in various chemical transformations, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of metabolites with distinct biological activities. Its antioxidant properties are particularly noteworthy, as they are linked to its capacity to donate electrons and neutralize free radicals, thus providing protective effects against oxidative stress .
Biological Activities
This compound has been investigated for several biological activities:
Data Table: Summary of Biological Activities
Biological Activity | Description | Reference |
---|---|---|
Antioxidant | Neutralizes free radicals; protects against oxidative stress | |
Antimicrobial | Effective against various bacterial strains | |
Anti-inflammatory | Modulates inflammation pathways (specific studies needed) | |
Therapeutic Potential | Investigated as a precursor in drug development |
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using various assays. The compound demonstrated a significant ability to scavenge free radicals, with an EC50 value indicating effective neutralization at low concentrations.
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antimicrobial efficacy of this compound against common bacterial pathogens. Results indicated that the compound inhibited bacterial growth effectively, suggesting its potential as a natural preservative or therapeutic agent.
Properties
IUPAC Name |
methyl 3-ethoxy-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-15-10-7-8(11(12)14-3)5-6-9(10)13-2/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDOQKFPBWQJCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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